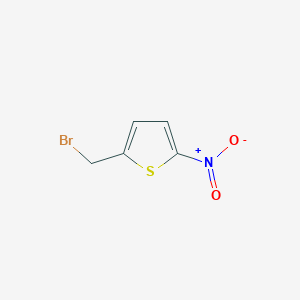

2-(Bromomethyl)-5-nitrothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJAUOARVZAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Thiophene Scaffold

An In-Depth Technical Guide to 2-(Bromomethyl)-5-nitrothiophene (CAS 166887-84-9): A Versatile Intermediate in Chemical Synthesis

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among these, the thiophene ring system is a privileged scaffold, recognized for its bioisosteric relationship with the benzene ring and its prevalence in a multitude of FDA-approved drugs.[1] Thiophene-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on a specific, highly functionalized derivative: This compound , identified by its CAS number 166887-84-9 . This compound is a potent and versatile synthetic intermediate, engineered with two distinct, strategically positioned functional groups. The bromomethyl group at the 2-position acts as a reactive electrophilic handle, analogous to a benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions. Concurrently, the powerful electron-withdrawing nitro group at the 5-position modulates the electronic properties of the thiophene ring, influencing its reactivity and providing a site for further chemical transformations, such as reduction to an amine.

The primary utility of this compound lies in its role as a building block, enabling the covalent introduction of the "5-nitro-2-thenyl" moiety into larger, more complex molecular architectures. This capability is of significant interest to researchers in drug development and materials science, who can leverage its reactivity to construct novel compounds for biological screening and functional materials development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 166887-84-9 | [3] |

| Molecular Formula | C₅H₄BrNO₂S | [3][4] |

| Molecular Weight | 222.06 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=C(SC(=C1)--INVALID-LINK--[O-])CBr | [4] |

| InChI | InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | [4] |

| Monoisotopic Mass | 220.91461 Da | [4] |

Predicted Spectroscopic Signatures

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic features, essential for reaction monitoring and product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature a singlet for the two methylene protons (-CH₂Br) in the region of δ 4.7-5.0 ppm, significantly downfield due to the adjacent bromine atom and the aromatic ring. Two doublets in the aromatic region (δ 7.0-8.5 ppm) are anticipated for the two coupled protons on the thiophene ring. The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position, which is deshielded by the adjacent nitro group.

-

¹³C NMR: The carbon spectrum would show a signal for the methylene carbon (-CH₂Br) around δ 25-35 ppm. Four distinct signals are expected in the aromatic region for the thiophene ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the bromomethyl group (C2) would be the most deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (-NO₂) around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching for the aromatic ring would appear above 3000 cm⁻¹, and the C-Br stretch would be visible in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification: A Practical Workflow

The most direct and efficient synthesis of this compound involves the selective free-radical bromination of the methyl group of a readily available precursor, 2-methyl-5-nitrothiophene. This transformation leverages well-established principles of benzylic/allylic halogenation.

Rationale for Synthetic Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the activated methyl group over electrophilic addition to the thiophene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to prevent side reactions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrothiophene (1.0 eq.), N-Bromosuccinimide (1.05-1.1 eq.), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq.).

-

Solvent Addition: Add dry carbon tetrachloride or cyclohexane as the solvent.

-

Reaction: Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of its bromomethyl group, which behaves as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of the 5-nitro-2-thenyl group to a wide variety of nucleophiles.

Caption: Key Sₙ2 reaction pathways for this compound.

Key Transformations:

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a mild base (e.g., K₂CO₃) yields ethers, providing a linker for various molecular scaffolds.

-

N-Alkylation: Primary or secondary amines readily displace the bromide to form secondary or tertiary amines, respectively. This is a common strategy for building complex amine-containing drug candidates.

-

S-Alkylation: Thiols react efficiently to form stable thioethers, a linkage found in numerous biologically active compounds.

-

C-C Bond Formation: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new carbon-carbon bonds, extending the carbon skeleton for further functionalization.

Applications in Research and Drug Development

While this compound is primarily an intermediate, its utility is demonstrated by the biological activities of the final compounds it helps create. The thiophene nucleus is a cornerstone of modern medicinal chemistry.[1] By providing a reactive handle to this important scaffold, this compound serves as a gateway to novel therapeutics.

Research on structurally related compounds underscores this potential. For example, a series of 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling and subsequently evaluated for their biological activity, demonstrating antithrombotic and haemolytic properties.[5][6][7] Although that study used a different precursor, it validates the "bromomethyl-thiophene" moiety as a key component for generating libraries of compounds for biological screening. The presence of the nitro group in the title compound offers an additional dimension, as nitroaromatic compounds are themselves a class of therapeutics (e.g., nitrofurantoin) and the nitro group can be reduced to an amine, opening up a vast array of further derivatization possibilities, such as amide or sulfonamide formation.[8][9]

Safety and Handling

Due to the reactive nature of the bromomethyl group, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from the closely related and structurally similar compound 2-bromo-5-nitrothiophene provides a strong basis for hazard assessment.

-

GHS Hazard Classification (Anticipated):

-

Handling Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Reactivity Hazards: As a potent alkylating agent, it should be kept away from strong bases, oxidizing agents, and nucleophiles during storage.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

-

Conclusion

This compound, CAS 166887-84-9, is a highly valuable, bifunctional synthetic building block. Its strategic design, featuring a reactive electrophilic bromomethyl group and an electron-withdrawing nitro moiety on a privileged thiophene scaffold, makes it an ideal intermediate for organic and medicinal chemists. Through straightforward nucleophilic substitution reactions, it enables the efficient incorporation of the 5-nitro-2-thenyl group into diverse molecular frameworks, facilitating the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in chemical research.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 166887-84-9 this compound AKSci 5275DL [aksci.com]

- 4. PubChemLite - this compound (C5H4BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-溴-5-硝基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-nitrothiophene, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its detailed molecular structure, elucidated through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines a standard, reliable protocol for its synthesis via radical bromination of 2-methyl-5-nitrothiophene, supported by mechanistic insights. Furthermore, we explore its reactivity and strategic application as a versatile electrophilic synthon in the development of complex, biologically active molecules. Safety protocols and handling procedures are also addressed, ensuring a holistic understanding for laboratory application.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of pharmacologically active compounds and functional materials.[1] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring in many drug candidates, often improving pharmacokinetic profiles. The strategic functionalization of the thiophene nucleus allows for the fine-tuning of electronic and steric properties, making these derivatives invaluable intermediates.

This compound (CAS No: 36157-27-0) is a particularly valuable derivative. Its structure incorporates two key reactive sites: a highly electrophilic bromomethyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position. This unique electronic arrangement makes it a powerful and versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.

Physicochemical Profile

A clear understanding of the physical properties of a reagent is fundamental to its effective use in experimental design. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 36157-27-0 | |

| Molecular Formula | C₅H₄BrNO₂S | [2] |

| Molecular Weight | 238.06 g/mol | |

| Appearance | Yellow to tan crystalline powder or crystals | [2] |

| Melting Point | 43-45 °C | [2] |

| SMILES String | O=--INVALID-LINK--c1ccc(CBr)s1 | |

| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N |

Elucidation of the Molecular Structure: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4]

-

¹H NMR (Proton NMR): In a typical spectrum (solvent: CDCl₃), the proton environment is clearly defined.

-

~4.8 ppm (singlet, 2H): This signal corresponds to the two protons of the bromomethyl (-CH₂Br) group. Its downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity indicates no adjacent protons.

-

~7.2 ppm (doublet, 1H) & ~7.9 ppm (doublet, 1H): These two signals represent the two aromatic protons on the thiophene ring. The coupling between them (a doublet of doublets) confirms their adjacency. The significant downfield shift, particularly for the proton at the 4-position (~7.9 ppm), is caused by the strong electron-withdrawing effect of the nitro group at the 5-position.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides complementary information about the carbon skeleton.[5]

-

~25 ppm: Signal for the bromomethyl carbon (-CH₂Br).

-

~125-155 ppm: A set of four signals corresponding to the four carbons of the thiophene ring. The carbon attached to the nitro group (C5) and the carbon attached to the bromomethyl group (C2) are typically the most downfield due to the strong electron-withdrawing and substituent effects.

-

Mass spectrometry provides the exact molecular weight and valuable fragmentation data. For this compound, the mass spectrum would show a molecular ion peak (M⁺) cluster around m/z 237 and 239 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation would likely involve the loss of the bromine atom (-Br) to give a fragment at m/z 158, and the loss of the nitro group (-NO₂).

IR spectroscopy helps identify the functional groups present. Key absorption bands for this molecule include:

-

~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

~3100 cm⁻¹: C-H stretching for the aromatic protons on the thiophene ring.

-

~1220 cm⁻¹: C-Br stretching vibration.

Synthesis and Mechanistic Insights

The most common and efficient laboratory synthesis of this compound is through the free-radical bromination of 2-methyl-5-nitrothiophene using N-bromosuccinimide (NBS) as the bromine source.[6]

Objective: To synthesize this compound from 2-methyl-5-nitrothiophene.

Materials:

-

2-methyl-5-nitrothiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Setup: Assemble a reflux apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 2-methyl-5-nitrothiophene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide.

-

Solvent Addition: Add dry carbon tetrachloride to the flask.

-

Reaction: Stir the mixture and heat to reflux (approx. 77°C for CCl₄). The reaction is often initiated by shining a lamp on the flask to promote radical formation.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield the final product as a yellow solid.

The bromination of the methyl group proceeds via a free-radical chain reaction, not an electrophilic aromatic substitution on the thiophene ring.[7][8]

-

Initiation: The initiator (BPO or AIBN) decomposes upon heating to form free radicals. These radicals then react with NBS to generate a bromine radical (Br•).

-

Propagation:

-

The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-nitrothiophene. This step is favored because it forms a resonance-stabilized benzylic-type radical.

-

This thiophenylmethyl radical then reacts with another molecule of NBS to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction terminates when two radicals combine.

Causality: The choice of NBS is critical. It provides a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over electrophilic addition to the aromatic ring. The use of a radical initiator is essential to start the chain reaction.

Caption: Workflow for the synthesis of this compound.

Reactivity and Application as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of its bromomethyl group. The C-Br bond is polarized, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This makes it an excellent alkylating agent for introducing the 5-nitrothien-2-ylmethyl moiety into other molecules.

This compound serves as a key starting material for synthesizing derivatives with potential applications as antithrombotic and haemolytic agents.[1][9][10][11] For instance, it can undergo Suzuki cross-coupling reactions, although this typically involves a C-Br bond directly on the aromatic ring rather than the methyl group.[12] A more direct application is in nucleophilic substitution reactions where the bromide is displaced.

Let's consider its reaction with a thiol (R-SH) to form a thioether, a common linkage in medicinal chemistry.

Caption: Application in nucleophilic substitution (SN2) reactions.

In this SN2 reaction, the thiolate anion acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group. This provides a straightforward route to a variety of thioether derivatives.

Safety and Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Hazard Classification: While specific data for the bromomethyl derivative is less common, related compounds like 2-bromo-5-nitrothiophene are classified as skin and eye irritants and may cause respiratory irritation.[13][14] Bromomethyl compounds, in general, are potent lachrymators and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Avoid contact with skin and eyes. Do not breathe fumes or dust.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It may be moisture-sensitive.[15]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure has been unequivocally established by spectroscopic analysis. Its strategic combination of a reactive bromomethyl group and an electron-withdrawing nitro group on a thiophene scaffold makes it a versatile tool for synthetic chemists. The reliable and well-understood free-radical synthesis protocol allows for its accessible preparation in the lab. Its primary utility lies in its role as an electrophilic building block for the construction of more complex molecules, particularly in the pursuit of new pharmaceutical agents. Adherence to strict safety protocols is essential when handling this potent and reactive compound.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-nitrothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. bg.copernicus.org [bg.copernicus.org]

- 4. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic data for 2-(Bromomethyl)-5-nitrothiophene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)-5-nitrothiophene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a pivotal intermediate in the synthesis of pharmaceuticals and functional materials, the unambiguous structural confirmation of this molecule is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of predicted data based on established spectroscopic principles and comparative analysis with closely related structural analogs. We provide detailed interpretations, standardized experimental protocols, and visual workflows to ensure both educational value and practical applicability in a laboratory setting.

Introduction to this compound

Given its role as a critical synthetic intermediate, rigorous quality control and structural verification are essential. Spectroscopic techniques provide the necessary tools for this confirmation. This guide establishes a foundational spectroscopic profile for this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound dictates its spectroscopic characteristics. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a bromomethyl (-CH₂Br) group and at the 5-position with a nitro (-NO₂) group.

The key structural features to consider are:

-

Thiophene Ring: An aromatic heterocycle with two protons (H-3 and H-4) that will exhibit characteristic coupling in the ¹H NMR spectrum.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons. It also possesses highly characteristic stretching vibrations in the IR spectrum.[2]

-

Bromomethyl Group (-CH₂Br): The methylene protons will appear as a singlet in the ¹H NMR spectrum in a region typical for benzylic-type halides.[3] The carbon atom is directly attached to an electronegative bromine atom, influencing its ¹³C NMR chemical shift.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region for the thiophene protons and the aliphatic region for the bromomethyl protons.

-

Aromatic Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as two distinct doublets due to coupling to each other. The strong electron-withdrawing effect of the nitro group at C-5 will deshield H-4, shifting it significantly downfield. H-3 will be less affected. For the related compound, 2-bromo-5-nitrothiophene, the corresponding protons appear at approximately δ 7.2-8.0 ppm.

-

Bromomethyl Protons (-CH₂Br): These two protons are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The chemical shift is influenced by the adjacent aromatic thiophene ring and the electronegative bromine atom. This typically places the signal in the δ 4.5-5.0 ppm range.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-4 | Deshielded by adjacent electron-withdrawing NO₂ group. |

| ~7.1 - 7.3 | Doublet (d) | 1H | H-3 | Typical aromatic region for thiophene, less deshielded than H-4. |

| ~4.8 - 5.0 | Singlet (s) | 2H | -CH₂Br | Consistent with a bromomethyl group attached to an aromatic ring.[3] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents.

-

C-5: This carbon is directly attached to the nitro group and will be significantly deshielded, appearing far downfield.

-

C-2: Attached to the bromomethyl group and the sulfur atom, its chemical shift will be influenced by both.

-

C-3 and C-4: These are the protonated carbons of the thiophene ring. C-4 is expected to be more deshielded than C-3 due to its proximity to the nitro group.

-

-CH₂Br: The bromomethyl carbon will appear in the aliphatic region, typically between δ 30-35 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |

| ~150 - 155 | C-5 | Attached to NO₂, highly deshielded. In 2-bromo-5-nitrothiophene, this carbon is at ~149 ppm.[5] |

| ~145 - 150 | C-2 | Attached to the -CH₂Br group. |

| ~128 - 132 | C-4 | Deshielded by the adjacent NO₂ group. |

| ~125 - 128 | C-3 | Standard thiophene aromatic carbon region. |

| ~30 - 33 | -CH₂Br | Typical range for a carbon attached to bromine in a benzylic-type position.[4] |

Experimental Protocol for NMR Spectroscopy

Reproducible NMR data acquisition relies on a standardized sample preparation and acquisition protocol.

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (using a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Figure 2: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Thiophene Ring | Medium-Weak |

| 2960 - 2850 | C-H Stretch | -CH₂Br | Medium-Weak |

| ~1550 - 1490 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| ~1355 - 1315 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| ~1600, ~1450 | C=C Stretch | Thiophene Ring | Medium |

| ~700 - 600 | C-Br Stretch | Bromomethyl | Medium-Strong |

The two strong bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for the presence of this functional group.[2] The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for acquiring IR spectra of solid samples.

Protocol Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the sample from the crystal surface thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern upon ionization.

Fragmentation Analysis

For this compound (Molecular Weight: ~223.08 g/mol ), the mass spectrum is expected to show a distinctive molecular ion peak.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 223 and 225). This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Key Fragments: The most likely initial fragmentation is the loss of the bromine atom, which is a good leaving group, to form a stable thienylmethyl cation. Subsequent fragmentations could involve the loss of the nitro group or cleavage of the thiophene ring.

Predicted Fragmentation Pathway:

-

[M]⁺˙ → [M - Br]⁺: Loss of a bromine radical to form the 5-nitro-2-thienylmethyl cation (m/z 144). This is expected to be a very prominent peak.

-

[M - Br]⁺ → [C₄H₂S]⁺˙: Subsequent loss of NO₂ and CH₂ could lead to smaller fragments.

-

[M]⁺˙ → [M - NO₂]⁺: Loss of a nitro radical to give the 2-(bromomethyl)thiophene cation (m/z 177/179).

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like this compound.

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar DB-5ms).

-

Apply a temperature program, for example, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 250°C.

-

-

MS Method (Electron Ionization - EI):

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-300).

-

The eluting compound from the GC will be ionized, fragmented, and detected by the mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound, identifying the molecular ion and key fragment ions.

Summary and Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The key identifying features are:

-

¹H NMR: Two doublets in the aromatic region and a characteristic singlet for the -CH₂Br group around δ 4.8-5.0 ppm.

-

¹³C NMR: Five distinct carbon signals, including a highly deshielded carbon attached to the nitro group and an aliphatic carbon around δ 30-33 ppm.

-

IR: Two very strong absorption bands between 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, characteristic of a nitro group.

-

MS: A distinctive 1:1 doublet for the molecular ion peak (M⁺ and M+2) confirming the presence of one bromine atom, and a prominent fragment corresponding to the loss of bromine.

This guide provides a robust framework for the spectroscopic analysis of this compound, serving as a valuable resource for its synthesis, quality control, and application in further research and development.

References

Reactivity and electrophilicity of 2-(Bromomethyl)-5-nitrothiophene

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2-(Bromomethyl)-5-nitrothiophene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect the molecule's electronic architecture to explain its pronounced electrophilicity, focusing on the synergistic effects of the electron-withdrawing nitro group and the labile bromomethyl moiety. This guide details the mechanistic pathways of its primary reactions, particularly nucleophilic substitutions, and provides field-proven experimental protocols. The content is structured to deliver actionable insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of this compound

Thiophene-based scaffolds are privileged structures in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] Their bioisosteric relationship with benzene rings, coupled with unique electronic properties, makes them ideal for modulating a compound's physicochemical and pharmacokinetic profiles.[1] Within this class, this compound emerges as a highly valuable intermediate. Its utility stems from a synthetically advantageous combination of functional groups: a thiophene core, a potent electron-withdrawing nitro group, and a reactive bromomethyl group. This trifecta of features enables its use as a powerful electrophile for introducing the 5-nitrothienyl-2-methyl moiety into a wide array of molecules, leading to the development of novel therapeutic agents, including potential anticancer, antibacterial, and antithrombotic compounds.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [4] |

| Molecular Weight | 222.06 g/mol | [5] |

| InChIKey | BJJAUOARVZAEII-UHFFFAOYSA-N | [4] |

| CAS Number | 166887-84-9 | [5] |

| Appearance | Yellow to tan crystalline powder | [6] |

Analysis of Electronic Structure and Electrophilicity

The reactivity of this compound is a direct consequence of its electronic landscape. The molecule features two key functional groups that dictate its behavior as an electrophile: the nitro group at the 5-position and the bromomethyl group at the 2-position.

The Activating Effect of the 5-Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the thiophene ring has two major consequences:

-

Ring Deactivation: It significantly reduces the electron density of the thiophene ring through both inductive and resonance effects. This deactivates the ring towards traditional electrophilic aromatic substitution.

-

Activation of the Bromomethyl Group: More importantly for the purposes of this guide, the nitro group's strong electron-withdrawing nature enhances the electrophilicity of the entire molecule. It stabilizes the transition state of nucleophilic substitution reactions at the bromomethyl carbon by delocalizing the developing negative charge. Kinetic studies on related nitrothiophenes have consistently shown that electron-withdrawing substituents increase reaction rates with nucleophiles.[7]

The Bromomethyl Group: The Primary Electrophilic Center

The carbon atom of the bromomethyl (-CH₂Br) group is the primary site of reactivity. This is due to two factors:

-

Polarity: The carbon-bromine bond is highly polarized, with the bromine atom drawing electron density from the carbon, rendering the carbon atom electron-deficient and thus highly susceptible to attack by electron-rich species (nucleophiles).[8]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after departing from the carbon atom. This facilitates the substitution reaction.

The combination of the electron-deficient carbon and the excellent leaving group makes the bromomethyl group a potent electrophilic handle for synthetic transformations.

Nucleophilic Substitution: The Cornerstone Reaction

The most characteristic reaction of this compound is nucleophilic substitution. In this reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.[8]

Mechanistic Considerations: S_N2 Pathway

Given that the electrophilic carbon is a primary, benzylic-like carbon, the reaction predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[9]

Key Characteristics of the S_N2 Mechanism:

-

Concerted Step: The formation of the new Carbon-Nucleophile bond and the breaking of the Carbon-Bromine bond occur simultaneously in a single, concerted step.[9]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. For chiral centers, this results in an inversion of stereochemistry, a phenomenon known as the Walden inversion.[10]

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[11]

The workflow for this fundamental reaction is depicted below.

A generalized S_N2 reaction pathway for this compound.

Note: The DOT script above is a template. A proper chemical structure image would replace the placeholder URL for the product.

Synthetic Utility and Experimental Protocols

The true value of a reagent is demonstrated by its application in synthesis. This compound serves as a linchpin in constructing complex molecules with potential biological activity.

Application in Drug Discovery: Synthesis of Bioactive Scaffolds

The 5-nitrothiophene moiety is a known pharmacophore in various antibacterial agents.[3] By using this compound, medicinal chemists can readily append this active core to other molecular fragments, exploring new chemical space for drug candidates. For example, reaction with various amines, phenols, or thiols can generate libraries of compounds for screening.

The following diagram illustrates a typical synthetic workflow where an amine-containing lead compound is functionalized using this compound.

Synthetic workflow for functionalizing a lead compound.

Field-Proven Experimental Protocol: N-Alkylation of an Aniline Derivative

This protocol provides a representative, self-validating procedure for the reaction of this compound with a model nucleophile, 4-methoxyaniline.

Objective: To synthesize N-((5-nitrothiophen-2-yl)methyl)-4-methoxyaniline.

Materials:

-

This compound (1.0 eq)

-

4-methoxyaniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Stir the suspension for 5 minutes.

-

Nucleophile Addition: Add 4-methoxyaniline to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethylthiophene spot is consumed (typically 4-6 hours).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Trustworthiness through Self-Validation: The success of this protocol is validated by characterization of the final product. The presence of the newly formed C-N bond and the incorporation of the 5-nitrothienyl-2-methyl moiety can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a potent and versatile electrophile whose reactivity is intelligently governed by the interplay of its nitro and bromomethyl functional groups. Its primary mode of reaction, the S_N2 nucleophilic substitution, provides a reliable and efficient method for constructing complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this valuable building block in the rational design and synthesis of novel compounds for drug discovery and materials science.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H4BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. eMolecules this compound | 166887-84-9 | MFCD21648530 | Fisher Scientific [fishersci.com]

- 6. 2-Bromo-5-nitrothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-nitrothiophene

Introduction: The Synthetic Utility and Inherent Reactivity of 2-(Bromomethyl)-5-nitrothiophene

This compound, with CAS Number 77545-63-6, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a thiophene ring functionalized with a reactive bromomethyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position, renders it a highly versatile intermediate.[1] This unique electronic and structural arrangement makes it a sought-after precursor for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The synthetic power of this reagent lies in the distinct reactivity of its functional groups. The bromomethyl moiety serves as an excellent electrophile, readily participating in nucleophilic substitution reactions. Simultaneously, the nitro group significantly influences the electron density of the thiophene ring, activating it for certain transformations and providing a handle for further functionalization, such as reduction to an amine.[2] However, the very features that make this compound synthetically valuable also contribute to its inherent instability. This guide provides a detailed analysis of its stability profile, outlines the primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity and maximize experimental success.

Chemical Stability and Degradation Pathways

The stability of this compound is governed by its two primary functional groups. Understanding their individual and combined reactivity is crucial for predicting and preventing degradation.

-

The Bromomethyl Group: A Locus of Reactivity The C-Br bond in the bromomethyl group is analogous to a benzylic bromide, making it a highly effective leaving group. This site is the primary point of vulnerability for the molecule and is susceptible to several degradation pathways.

-

The Nitro Group: An Electronic Modulator The strongly electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution under certain conditions. While the nitro group itself is relatively stable under typical storage conditions, it can be reduced. Its primary influence on stability is electronic, affecting the reactivity of the rest of the molecule.

Primary Degradation Pathways

-

Hydrolysis: This is the most significant and common degradation pathway. The electrophilic carbon of the bromomethyl group is highly susceptible to attack by nucleophiles, including water. This reaction results in the formation of 2-(hydroxymethyl)-5-nitrothiophene and hydrobromic acid (HBr). The presence of moisture is therefore a critical factor in the compound's decomposition. Safety data for analogous bromomethyl thiophenes consistently highlights their moisture sensitivity.[3][4] The generated HBr can further catalyze the degradation of the starting material or other sensitive reagents in a reaction mixture.

-

Nucleophilic Attack: Beyond water, other nucleophiles present in a solution or as contaminants can readily displace the bromide. Amines, alcohols, and thiols will react to form the corresponding substituted products. This reactivity underscores the importance of using anhydrous, aprotic solvents and avoiding contamination.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light. While not as critical as moisture sensitivity, prolonged exposure to UV light should be avoided to prevent potential photochemical reactions and degradation.

The primary degradation pathway via hydrolysis is illustrated below.

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on mitigating exposure to moisture, heat, and incompatible chemicals.

Quantitative Storage Recommendations

The following conditions are synthesized from safety data sheets of structurally similar and reactive compounds and represent best practices for maintaining the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale & Causality | Supporting Citation |

| Temperature | 2°C to 8°C | Reduces the rate of thermal decomposition and slows potential side reactions. | [3][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. | [3] |

| Container | Tightly-sealed Amber Glass Bottle | Amber glass protects the compound from light-induced degradation, while a tight seal prevents moisture ingress. | [7] |

| Location | Dry, Cool, Well-Ventilated Area | Ensures a stable external environment and prevents accumulation of potentially harmful vapors. | [3][6] |

| Incompatibles | Store away from strong bases, oxidizing agents, and moisture. | Prevents violent reactions and catalytic degradation. The compound is reactive with these material classes. | [3][6] |

Experimental Protocol: Safe Handling Workflow

Adherence to a strict handling protocol is essential for both user safety and compound integrity. The bromomethyl group imparts lachrymatory properties, meaning it can cause tearing and irritation upon exposure.

-

Preparation:

-

Conduct all work within a certified chemical fume hood to manage vapors.

-

Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact), a lab coat, and chemical safety goggles with a face shield.[3]

-

-

Equilibration:

-

Before opening, allow the sealed container to warm to ambient laboratory temperature. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and initiate hydrolysis.

-

-

Aliquotting:

-

Use only dry glassware and spatulas.

-

Quickly weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the main container is open.

-

If the main container has a septum, use a syringe technique under a positive pressure of inert gas to withdraw material if it were a liquid; for a solid, this involves briefly opening in a glove bag or dry environment.

-

-

Resealing and Storage:

-

Cleanup:

The logical flow for these handling and storage decisions is visualized below.

Caption: Workflow for the Safe Handling and Storage of this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by its susceptibility to hydrolysis, with secondary risks from thermal and photodegradation. By understanding these intrinsic chemical properties, researchers can implement robust storage and handling procedures. The cornerstone of maintaining this compound's integrity is the strict exclusion of moisture, achieved through storage at refrigerated temperatures under an inert atmosphere in tightly sealed containers. Adherence to the protocols outlined in this guide will ensure the reliability of experimental outcomes and promote a safe laboratory environment for professionals in research and drug development.

References

A Technical Guide to the Safe Handling of 2-(Bromomethyl)thiophenes for Research and Development

Executive Summary: 2-(Bromomethyl)thiophene and its derivatives are valuable reagents in medicinal chemistry and materials science, prized for their utility in introducing the thiophene moiety. However, their high reactivity is intrinsically linked to significant potential hazards. This guide provides a comprehensive overview of these hazards, including severe corrosive properties, toxicity, and lachrymatory effects, grounded in authoritative safety data. It outlines a multi-layered safety protocol encompassing engineering controls, personal protective equipment (PPE), and detailed standard operating procedures to mitigate risks. By explaining the causality behind each safety recommendation, this document aims to equip researchers, scientists, and drug development professionals with the expertise to handle these compounds responsibly and safely.

Introduction: The Synthetic Utility and Inherent Risks of 2-(Bromomethyl)thiophenes

2-(Bromomethyl)thiophene (CAS No: 45438-73-1), also known as 2-thenyl bromide, is a five-membered heterocyclic compound containing sulfur.[1][2] Its structure, featuring a reactive bromomethyl group attached to the thiophene ring, makes it an excellent alkylating agent for introducing the 2-thienylmethyl group into a wide range of molecules. This reactivity is fundamental to its application in the synthesis of pharmaceuticals and other specialty chemicals.

However, the very chemical properties that make it a useful synthetic building block also render it hazardous. The compound is a potent lachrymator and is highly corrosive, necessitating stringent safety protocols to prevent injury and exposure. This guide serves as a technical resource for understanding and managing these risks in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with 2-(bromomethyl)thiophene is the foundation of safe handling. These hazards are categorized by regulatory bodies under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Toxicological Profile and Health Hazards

2-(Bromomethyl)thiophene poses multiple acute health risks upon exposure:

-

Severe Skin Corrosion and Eye Damage (H314): This is the most significant hazard.[1][2][3] Direct contact with the liquid or its concentrated vapors can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[1][4]

-

Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed.[1][2][3][5]

-

Respiratory Irritation (H335): Inhalation of vapors or mists can cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][2][4] In high concentrations, it is destructive to the mucous membranes and upper respiratory tissues.[1]

-

Lachrymatory Effects: As a potent lachrymator, its vapors cause immediate and intense tearing, stinging, and irritation to the eyes, serving as an immediate warning sign of exposure.[6]

Physicochemical Hazards

-

Reactivity: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and bases.[1][7] Contact with these materials can lead to vigorous and potentially hazardous reactions. It is also sensitive to moisture.[1]

-

Thermal Decomposition: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, sulfur oxides, and hydrogen bromide.[1][4]

Hazard Summary

The GHS classifications provide a standardized summary of the primary dangers.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314 | Causes severe skin burns and eye damage.[1][2][3][4][5] |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302 | Harmful if swallowed.[1][2][3][5] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Danger | H335 | May cause respiratory irritation.[1][2][3][4] |

Multi-Layered Safety Protocols: From Engineering Controls to PPE

A robust safety plan relies on the "hierarchy of controls," which prioritizes eliminating or reducing hazards at their source.

Mandatory Engineering Controls

Engineering controls are the first and most effective line of defense as they physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of 2-(bromomethyl)thiophene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6] This is critical for containing its corrosive and lachrymatory vapors and preventing respiratory exposure.[1][6]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[1][7] Their immediate proximity is crucial for rapid decontamination in case of accidental contact.[8]

Personal Protective Equipment (PPE)

PPE provides a final barrier between the user and the chemical. The selection of PPE must be specific to the hazards of 2-(bromomethyl)thiophene.

-

Hand Protection: Wear protective gloves, such as nitrile gloves.[6] Given the severe corrosivity, double-gloving is a recommended best practice to protect against undetected pinholes or rapid permeation.

-

Eye and Face Protection: A combination of safety goggles and a full-face shield is mandatory to protect against splashes and vapors.[1][6] Standard safety glasses with side shields do not offer sufficient protection.[6]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[6]

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used by trained personnel.[1]

Standard Operating Procedure (SOP) for Safe Handling

The following protocol outlines a workflow for a typical small-scale reaction, integrating safety at each step. This procedure should be adapted based on a specific, documented risk assessment for each experiment.

Pre-Experiment Preparation

-

Risk Assessment: Review the Safety Data Sheet (SDS) for 2-(bromomethyl)thiophene and all other reagents.[9]

-

Fume Hood Preparation: Ensure the fume hood is clutter-free and the sash is at the appropriate working height.

-

Emergency Preparedness: Locate the nearest eyewash, shower, and spill kit. Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) to neutralize the reagent in case of a small spill or for decontaminating equipment.

-

Don PPE: Put on all required PPE before gathering any chemicals or equipment.

Experimental Workflow with Integrated Safety

Caption: Experimental workflow with key safety checkpoints.

Post-Experiment Procedures

-

Decontamination: All glassware and equipment that came into contact with 2-(bromomethyl)thiophene must be thoroughly decontaminated. Rinse with a suitable organic solvent (e.g., acetone) inside the fume hood, followed by careful immersion in a basic bath (e.g., alcoholic potassium hydroxide) to hydrolyze any residual reactive material.

-

Waste Disposal: Dispose of all chemical waste, including contaminated solvents and solid materials, in properly labeled hazardous waste containers for halogenated organic waste.[10] Follow all institutional and local regulations for hazardous waste disposal.[5]

Emergency Procedures: Spill and Exposure Management

Pre-planning is essential for responding effectively to emergencies.[11]

Chemical Spill Response

-

Minor Spill (inside fume hood):

-

Alert colleagues in the immediate area.

-

Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[12] Do not use combustible materials like paper towels.

-

Carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solution and wipe clean.

-

-

Major Spill (outside fume hood):

Personnel Exposure

Immediate and thorough decontamination is critical.

-

Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.[1]

-

Eye Contact: Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[1][4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Caption: Decision-making flowchart for emergency response.

Storage and Waste Management

Proper storage is crucial for maintaining chemical stability and preventing accidents.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[1] A designated cabinet for corrosive and reactive materials is appropriate.

-

Conditions: Keep the container tightly closed and protected from moisture and light.[1][6] Some suppliers recommend refrigerated storage (2-8 °C) under an inert gas.[1]

-

Segregation: Store 2-(bromomethyl)thiophene away from incompatible materials, particularly strong bases and oxidizing agents.[1][9][13] Do not store alphabetically, as this can place incompatible chemicals together.[9]

Waste Disposal

All waste generated from the use of 2-(bromomethyl)thiophene is considered hazardous.

-

Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste," listing all chemical constituents.

-

Containment: Use appropriate, sealed containers for liquid and solid waste.

-

Disposal: Follow all federal, state, and institutional regulations for the disposal of hazardous chemical waste.[11]

Conclusion

2-(Bromomethyl)thiophene is a potent and versatile reagent, but its utility is matched by its significant hazards. A comprehensive safety culture, built on a foundation of knowledge, preparation, and adherence to established protocols, is non-negotiable. By implementing the engineering controls, personal protective equipment, and detailed procedures outlined in this guide, researchers can effectively mitigate the risks and harness the synthetic power of this compound safely and responsibly.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2-(Bromomethyl)thiophene | C5H5BrS | CID 11829978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(bromomethyl)thiophene [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 45438-73-1 Name: 2-(Bromomethyl)thiophene [xixisys.com]

- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 7. fishersci.com [fishersci.com]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. healthsafety.vcu.edu [healthsafety.vcu.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. acs.org [acs.org]

- 12. THIOPHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

An In-depth Technical Guide to the Solubility Profile of 2-(Bromomethyl)-5-nitrothiophene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Bromomethyl)-5-nitrothiophene in a range of organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes a foundational understanding of the compound's physicochemical properties and their influence on solubility. We present a detailed predictive analysis of its expected solubility behavior based on the principles of "like dissolves like." Crucially, this guide offers detailed, step-by-step experimental protocols for the precise and accurate determination of solubility, empowering researchers in drug development and chemical synthesis to generate reliable data. The methodologies provided are designed to be self-validating, ensuring the scientific rigor required in research and development settings.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For a compound like this compound, which serves as a versatile building block in medicinal chemistry and materials science, a well-characterized solubility profile is indispensable. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies such as recrystallization, and formulating stable solutions for screening and analysis. This guide is structured to provide researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Properties of this compound

A predictive understanding of solubility begins with a thorough analysis of the molecule's structural and electronic features. While specific experimental data for this compound is scarce, we can infer its properties from its constituent functional groups and related analogs like 2-bromo-5-nitrothiophene.[1][2]

-

Molecular Structure: The molecule consists of a five-membered thiophene ring, a heterocyclic aromatic system. It is substituted with a bromomethyl group (-CH₂Br) at the 2-position and a nitro group (-NO₂) at the 5-position.

-

Polarity: The thiophene ring itself is weakly polar. The nitro group is a strong electron-withdrawing group, significantly increasing the polarity of the molecule and introducing a dipole moment. The bromomethyl group is also polar. The overall molecule can be classified as moderately polar.

-

Hydrogen Bonding: The absence of hydrogen bond donors (like -OH or -NH) suggests that this compound cannot act as a hydrogen bond donor. However, the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring can act as weak hydrogen bond acceptors.

-

Molecular Weight: The molecular weight of this compound is approximately 222.06 g/mol (based on the molecular formula C₅H₄BrNO₂S).

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Given the moderate polarity of this compound, it is expected to have limited solubility in nonpolar solvents. The energetic cost of disrupting the strong solvent-solvent interactions in these liquids to accommodate the polar solute is high.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions with the solute. It is anticipated that this compound will exhibit good solubility in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While these solvents are polar, their strong hydrogen-bonding networks may hinder the dissolution of a molecule that can only act as a weak hydrogen bond acceptor. Solubility is expected to be moderate in alcohols and very low in water.

Predicted Solubility Ranking (Qualitative):

Dichloromethane > Acetone > Ethyl Acetate > Tetrahydrofuran > Methanol > Ethanol > Toluene > Hexane > Water

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section provides a detailed protocol for the isothermal equilibrium method, a widely accepted technique for measuring the solubility of a solid in a liquid.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound should be prepared beforehand.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.

Caption: Workflow for Gravimetric Solubility Determination.

-

Follow steps 1-3 of the Isothermal Equilibrium Method to obtain a filtered saturated solution.

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the clear, filtered saturated solution to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue. The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Nonpolar | Hexane | 0.1 | |||

| Toluene | 2.4 | ||||

| Polar Aprotic | Dichloromethane | 3.1 | |||

| Tetrahydrofuran (THF) | 4.0 | ||||

| Ethyl Acetate | 4.4 | ||||

| Acetone | 5.1 | ||||

| Polar Protic | Ethanol | 4.3 | |||

| Methanol | 5.1 | ||||

| Water | 10.2 |

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a robust predictive analysis. This technical guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately and reliably determine the solubility of this compound in a variety of organic solvents. The methodologies outlined herein are designed to uphold scientific integrity and provide the high-quality data essential for advancing research and development in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(Bromomethyl)-5-nitrothiophene in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with the thiophene ring holding a privileged status.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties and metabolic profile offer distinct advantages in drug design.[2] Among the vast library of thiophene derivatives, 2-(Bromomethyl)-5-nitrothiophene emerges as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of this compound, detailing its reactivity, strategic applications, and proven experimental protocols. The molecule's utility is rooted in its dual-functional nature: a highly reactive bromomethyl group that serves as an electrophilic handle for covalent modification, and a 5-nitrothiophene core , a pharmacophore known for its role in antimicrobial and antiparasitic agents and its powerful influence on the molecule's electronic character.[3][4][5] For researchers and drug development professionals, this compound is not merely an intermediate; it is a gateway to novel chemical entities with significant therapeutic potential.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 36345-12-3 | |

| Molecular Formula | C₅H₄BrNO₂S | |

| Molecular Weight | 222.06 g/mol | |

| Appearance | Pale yellow to brown crystalline solid |

The Electrophilic Bromomethyl Group: A Covalent Anchor